4-Iodo-3-pyridinecarboxaldehyde

Sonogashira Coupling Alkynylpyridine Synthesis Pd-Catalyzed Cross-Coupling

4-Iodo-3-pyridinecarboxaldehyde is a key building block for medicinal chemistry, featuring a labile C(sp²)-I bond at the 4-position for high-yield Pd-catalyzed couplings (up to 99%) and an ortho-formyl group for orthogonal, sequential functionalization. Ideal for synthesizing alkynylpyridines and α-pyridyl ketones used in kinase inhibitor libraries. Its unique reactivity profile ensures chemoselective transformations not possible with bromo- or chloro- analogs, maximizing synthetic efficiency and yield for complex targets.

Molecular Formula C6H4INO
Molecular Weight 233.01 g/mol
CAS No. 169614-46-4
Cat. No. B3245537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-pyridinecarboxaldehyde
CAS169614-46-4
Molecular FormulaC6H4INO
Molecular Weight233.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1I)C=O
InChIInChI=1S/C6H4INO/c7-6-1-2-8-3-5(6)4-9/h1-4H
InChIKeyOZQMBXMYGRGVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-3-pyridinecarboxaldehyde (CAS 169614-46-4) for Advanced Synthesis and R&D Procurement


4-Iodo-3-pyridinecarboxaldehyde (4-iodonicotinaldehyde) is a halogenated heterocyclic aldehyde featuring an iodine substituent at the pyridine 4-position and a formyl group at the 3-position [1]. With the molecular formula C₆H₄INO and a molecular weight of 233.01 g/mol [1], this compound serves as a strategic building block in medicinal chemistry and organic synthesis. Its structural configuration enables it to function as a privileged intermediate for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions [2].

Technical Rationale: Why Simple Analogs Cannot Replace 4-Iodo-3-pyridinecarboxaldehyde


The specific pattern and nature of halogenation on the pyridine ring directly govern the compound's reactivity and synthetic utility. The iodine atom at the 4-position provides a highly effective leaving group for oxidative addition in palladium-catalyzed cross-couplings, a property that is not shared by non-halogenated pyridinecarboxaldehydes [1]. While other halogenated analogs exist (e.g., bromo- or chloro-), the C(sp²)-I bond is significantly more reactive and labile than the corresponding C-Br or C-Cl bonds, enabling chemoselective transformations under milder conditions [2]. Furthermore, the ortho-relationship between the aldehyde and the iodo group creates a unique reactivity manifold that is absent in regioisomers or differently substituted analogs, making direct substitution without compromising yield or selectivity infeasible [3].

Quantitative Differentiation Data for 4-Iodo-3-pyridinecarboxaldehyde in Cross-Coupling Applications


Superior Reactivity in Palladium-Catalyzed Sonogashira Alkynylation

4-Iodo-3-pyridinecarboxaldehyde and related 4-iodopyridines exhibit high efficiency in Sonogashira couplings, producing densely substituted alkynylpyridines in yields reaching up to 99% under optimized conditions [1]. While non-halogenated 3-pyridinecarboxaldehyde is entirely inert in this reaction, the iodo derivative enables the direct installation of alkynyl groups, a critical step in constructing pharmacologically relevant scaffolds [1].

Sonogashira Coupling Alkynylpyridine Synthesis Pd-Catalyzed Cross-Coupling

Efficiency in Carbonylative Suzuki-Miyaura Coupling for Aryl Pyridyl Ketones

In palladium-catalyzed carbonylative cross-coupling reactions with aryl boronic acids, mono-iodopyridines, including 4-iodopyridine derivatives, demonstrate superior reactivity . Under optimized conditions, these substrates can be transformed into valuable benzoylpyridine products in high yields (80-95%) . This reaction pathway is not viable with the corresponding chloro- or non-halogenated pyridines, which require significantly harsher conditions or fail to react productively.

Carbonylative Suzuki Coupling Aryl Pyridyl Ketone Palladium Catalysis

Unlocking Chemoselective Sequential Functionalization via Ortho-Formyl/Iodo Synergy

The unique ortho-arrangement of the aldehyde and iodine groups in 4-iodo-3-pyridinecarboxaldehyde enables a differentiated, sequential functionalization strategy that is not possible with other regioisomers like 2- or 4-iodopyridinecarboxaldehydes [1]. The aldehyde can be protected, the iodine used in a cross-coupling, and the aldehyde subsequently deprotected and further derivatized [2]. In contrast, 4-bromo-3-pyridinecarboxaldehyde, while sharing the ortho-relationship, exhibits significantly lower reactivity in the initial coupling step, often requiring harsher conditions and yielding lower overall conversion [3].

Chemoselective Functionalization Sequential Cross-Coupling Heterocyclic Chemistry

High-Value Application Scenarios for 4-Iodo-3-pyridinecarboxaldehyde in R&D


Synthesis of Densely Substituted Alkynylpyridines for Drug Discovery Libraries

Researchers requiring a reliable route to heavily-substituted alkynylpyridines can utilize 4-iodo-3-pyridinecarboxaldehyde as a core substrate. As demonstrated by Kelgokmen and Zora, Sonogashira coupling of 4-iodopyridines proceeds with excellent yields (up to 99%), enabling the rapid construction of diverse compound libraries for pharmacological evaluation [1].

Preparation of Aryl Pyridyl Ketones via Carbonylative Suzuki-Miyaura Coupling

For medicinal chemistry programs targeting kinase inhibitors or other enzyme modulators, the carbonylative Suzuki coupling of 4-iodopyridine derivatives offers a high-yielding (80-95%) and direct method for synthesizing α-pyridyl ketones [1]. These ketones serve as versatile intermediates for further elaboration into more complex bioactive molecules.

Chemoselective Orthogonal Functionalization for Complex Heterocycle Assembly

The orthogonal reactivity of the 3-formyl and 4-iodo groups enables a controlled, sequential functionalization strategy [1]. A typical workflow involves protection of the aldehyde, a palladium-catalyzed cross-coupling at the 4-position, followed by deprotection and subsequent transformations (e.g., reductive amination, Wittig reaction) of the aldehyde. This approach is invaluable for the total synthesis of complex natural product analogs and advanced pharmaceutical intermediates [2].

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